3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Description
Overview of 3-[5-(4-Fluorobenzyl)-1,3-Oxazol-2-yl]Piperidine Dihydrochloride
This compound (CAS: 1982950-51-5) is a synthetic heterocyclic compound characterized by a piperidine core fused with a 1,3-oxazole ring and a 4-fluorobenzyl substituent. Its molecular formula is $$ \text{C}{15}\text{H}{19}\text{Cl}{2}\text{FN}{2}\text{O} $$, with a molecular weight of 333.23 g/mol. The dihydrochloride salt enhances its aqueous solubility, a critical feature for pharmacological applications.
The compound’s structure features:
- A piperidine ring (six-membered saturated nitrogen heterocycle) at position 3 of the oxazole.
- A 1,3-oxazole (five-membered aromatic ring with oxygen at position 1 and nitrogen at position 3) substituted at position 5 with a 4-fluorobenzyl group.
- Two hydrochloride counterions, stabilizing the protonated piperidine nitrogen.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{15}\text{H}{19}\text{Cl}{2}\text{FN}{2}\text{O} $$ |
| CAS Number | 1982950-51-5 |
| Molecular Weight | 333.23 g/mol |
| Solubility | Soluble in polar solvents |
Historical Context in Heterocyclic Chemistry
The synthesis of oxazole-piperidine hybrids emerged in the late 20th century, driven by interest in dual heterocyclic systems for drug discovery. Oxazoles were first synthesized via the Robinson-Gabriel reaction (1910), while piperidine derivatives gained prominence as bioisosteres for alkaloids like piperine. The incorporation of fluorinated aryl groups, such as 4-fluorobenzyl, became widespread post-2000 to enhance metabolic stability and binding affinity in CNS-targeting compounds.
Significance in Oxazole and Piperidine Chemistry
This compound exemplifies strategic hybridization of two pharmacologically vital heterocycles:
- Oxazole : Contributes aromaticity and hydrogen-bonding capacity, often linked to antimicrobial and anticancer activity.
- Piperidine : Imparts basicity and conformational flexibility, critical for interacting with neurotransmitter receptors.
The 4-fluorobenzyl group introduces electron-withdrawing effects , modulating the compound’s electronic profile and enhancing its ability to penetrate lipid membranes.
Table 2: Functional Group Contributions
| Group | Role |
|---|---|
| 1,3-Oxazole | Aromatic scaffold for π-π interactions |
| Piperidine | Basic center for salt formation |
| 4-Fluorobenzyl | Lipophilicity enhancer |
Classification within Chemical Taxonomy
This compound belongs to three primary chemical classes:
- Heterocyclic Compounds : Combines oxazole (O/N) and piperidine (N) rings.
- Aryl Fluorides : Contains a fluorine-substituted benzyl group.
- Dihydrochloride Salts : Protonated amine form improves bioavailability.
Comparative Analysis with Analogues
This taxonomy underscores its uniqueness in balancing electronic effects (fluorine) and spatial arrangement (piperidine-oxazole linkage), making it a versatile candidate for further medicinal chemistry exploration.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O.2ClH/c16-13-5-3-11(4-6-13)8-14-10-18-15(19-14)12-2-1-7-17-9-12;;/h3-6,10,12,17H,1-2,7-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZYEVOZHSHKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(O2)CC3=CC=C(C=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (R)-3-Aminopiperidine Hydrochloride
- Method : Reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride in tetrahydrofuran (THF).
- Reaction Conditions :
- Reagents: 1.0–2.5 equivalents of lithium aluminum hydride.
- Solvent: Tetrahydrofuran.
- Temperature: 10°C to 45°C during addition; 45°C to 70°C during heating.
- Outcome : The (R)-3-aminopiperidine hydrochloride is isolated via filtration after reduction, as documented in patent US20100029941A1.
Preparation of (R)-Methyl 2,5-Diaminopentanoate Dihydrochloride
- Method : Esterification of (R)-2,5-diaminopentanoic acid hydrochloride with methanol and acetyl chloride.
- Reaction Conditions :
- Temperature: 0°C to 15°C during esterification.
- Heating: 45°C to 65°C for the subsequent step.
- Application : Serves as a precursor for cyclization to form the oxazoline ring.
Formation of the Oxazoline Ring
The core oxazoline ring is synthesized via cyclization of the diamine ester derivative:
- Method : Cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochloride with a metal alkoxide in methanol, followed by reaction with hydrochloric acid.
- Reaction Conditions :
- Solvent: Methanol and methyl tert-butyl ether.
- Temperature: -10°C to 0°C for initial steps; 45°C to 65°C for cyclization.
- Outcome : Formation of (R)-3-aminopiperidin-2-one hydrochloride, which is isolated through filtration.
Construction of the 1,3-Oxazol-2-yl Moiety
The 1,3-oxazol-2-yl group is introduced via a halogenation or substitution reaction:
- Method : Halogenation of the oxazoline intermediate or direct substitution using halogenating agents (e.g., N-phenyl-bis(trifluoromethanesulfonimide)).
- Reaction Conditions :
Attachment of the 4-Fluorobenzyl Group
The final step involves the coupling of the 4-fluorobenzyl group:
- Method : Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).
- Reaction Conditions :
- Catalysts: Palladium-based catalysts.
- Solvent: Toluene or dimethylformamide.
- Temperature: Elevated, typically 80°C to 120°C.
- Outcome : Formation of the 5-(4-fluorobenzyl) substituent on the oxazoline ring, completing the core structure.
Final Conversion to Dihydrochloride Salt
- Method : The free base is reacted with concentrated hydrochloric acid to yield the dihydrochloride salt.
- Reaction Conditions :
- Solvent: Methanol or ethanol.
- Temperature: Ambient to slightly elevated (20°C to 40°C).
- Isolation : The compound is precipitated and purified via filtration.
Data Table: Summary of Preparation Steps
Research Findings and Notes
- The synthesis relies heavily on controlled temperature conditions to optimize yield and selectivity, especially during cyclization and halogenation steps.
- The use of lithium aluminum hydride is critical for the reduction step, with precise equivalents influencing the purity of the piperidine intermediate.
- The coupling of the fluorobenzyl group benefits from palladium catalysis, which enhances yield and regioselectivity.
- The final salt formation with hydrochloric acid is straightforward but requires careful pH control to ensure high purity.
This synthesis pathway is based on well-established organic chemistry principles, adapted from patent literature and recent research on heterocyclic compound synthesis. It provides a robust framework for laboratory synthesis and potential scale-up.
Chemical Reactions Analysis
3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Pharmacological Studies
Research has indicated that compounds similar to 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride exhibit significant pharmacological activities, particularly as potential inhibitors for various biological targets.
- COX Inhibition : Recent studies have explored the use of oxazole derivatives as cyclooxygenase (COX) inhibitors, which are crucial in the treatment of inflammatory diseases. Compounds with similar structures have shown promising results in selectively inhibiting COX-II, which is associated with reduced ulcerogenic effects compared to non-selective inhibitors like Celecoxib .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related oxazole derivatives has demonstrated activity against Gram-positive and Gram-negative bacteria, indicating that this class of compounds may be useful in developing new antibiotics .
Neuropharmacology
Piperidine derivatives are often studied for their neuropharmacological effects. The presence of the piperidine ring in this compound may contribute to activities such as modulation of neurotransmitter systems, which is relevant for conditions like depression and anxiety. Preliminary studies indicate that similar compounds can influence serotonin and dopamine pathways .
Case Study 1: COX-II Inhibitors
A study conducted by Chahal et al. evaluated various oxazole derivatives for their COX-II inhibitory activity. Among the tested compounds, those structurally related to this compound exhibited IC50 values significantly lower than standard drugs, suggesting enhanced efficacy and selectivity .
Case Study 2: Antimicrobial Screening
In a screening assay for antimicrobial activity, derivatives of oxazole were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the oxazole ring improved antibacterial potency, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound is compared to analogs with modifications in the benzyl substituent (e.g., halogen type/position, methoxy groups) and piperidine-oxazole linkage (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Halogen Substitution : Fluorine (electronegative, small size) at the 4-position (target compound) may enhance metabolic stability compared to bulkier chlorinated analogs (e.g., 3-chlorobenzyl, ). Chlorine substituents increase molecular weight but may alter receptor binding affinity due to steric effects.
- Methoxy vs.
Pharmacological and Industrial Relevance
- Bioactivity: While direct activity data are unavailable, the 4-fluorobenzyl group is a common motif in serotonin and dopamine receptor ligands. Chlorinated analogs (e.g., 2- or 3-chlorobenzyl) are prevalent in antimicrobial agents, suggesting divergent therapeutic potentials .
- Supply and Accessibility : The target compound is listed as discontinued by suppliers like CymitQuimica , whereas 4-chlorophenyl and 3-chlorobenzyl analogs remain available through specialized vendors (e.g., Enamine Ltd ). This impacts research feasibility.
Biological Activity
3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including its mechanism of action, efficacy against various pathogens, and relevant case studies.
The compound is classified as a piperidine derivative and has the following chemical structure:
- Molecular Formula : CHClFNO
- CAS Number : 1982950-43-5
Research indicates that compounds similar to this compound may act as modulators of P2X receptors, which are involved in pain signaling pathways. This suggests potential applications in pain management therapies .
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of this compound. Studies have shown that derivatives of oxazole and piperidine exhibit potent antibacterial activity against a range of pathogens. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range against both Gram-positive and Gram-negative bacteria .
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.008 | |
| Escherichia coli | 0.03 | |
| Streptococcus pneumoniae | 0.006 |
Case Studies
- Study on Pain Modulation : A study evaluated the efficacy of piperidine derivatives as P2X3 receptor antagonists. The results indicated that these compounds significantly reduced pain responses in animal models, suggesting their potential as analgesics .
- Antibacterial Efficacy : Another research project tested the antibacterial activity of various oxazole derivatives against clinical isolates of bacteria. The findings showed that certain derivatives exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin, highlighting their potential for treating resistant infections .
Toxicity and Safety Profile
Toxicity assessments have indicated that compounds related to this compound generally exhibit low toxicity levels when tested against human cell lines such as HepG2 liver cells. This is crucial for their development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of oxazole rings followed by piperidine functionalization. Key parameters include temperature control (e.g., 80–120°C for oxazole formation), solvent selection (polar aprotic solvents like DMF or DMSO), and stoichiometric ratios of reactants (e.g., 4-fluorobenzyl derivatives to piperidine precursors). Catalysts like Pd/C or bases (e.g., K₂CO₃) may enhance reaction efficiency. Purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing the compound's purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the fluorobenzyl and oxazole moieties. Deuterated DMSO or CDCl₃ are suitable solvents.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) assess purity (>95% threshold).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion).
- Elemental Analysis : Verify chloride content in the dihydrochloride form .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation.
- Waste Disposal : Neutralize acidic residues before disposal and follow institutional guidelines for hazardous waste .
Advanced Research Questions
Q. How can computational modeling be utilized to predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) simulate electronic properties and reaction pathways. Software like Gaussian or ORCA predicts regioselectivity in substitution reactions or stability under varying pH. Molecular docking (AutoDock Vina) models interactions with biological targets, guiding functionalization strategies .
Q. What strategies are effective in reconciling discrepancies in reported biological activity data across different studies?
- Methodological Answer :
- Source Analysis : Compare solvent systems (e.g., DMSO vs. saline) and impurity profiles (HPLC traces) between studies.
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) using Design of Experiments (DoE) to identify confounding variables.
- Meta-Analysis : Apply statistical tools (ANOVA, PCA) to aggregate data and isolate outliers .
Q. What methodologies optimize the compound's solubility and stability in aqueous solutions for in vivo studies?
- Methodological Answer :
- Co-Solvents : Use PEG-400 or cyclodextrins to enhance solubility.
- pH Adjustment : Buffer solutions (pH 4–6) stabilize the hydrochloride salt.
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) improves long-term storage .
Q. How should researchers design experiments to investigate the compound's interaction with specific biological targets?
- Methodological Answer :
- In Vitro Assays : Radioligand binding (e.g., H-labeled analogs) quantifies affinity for receptors like GPCRs.
- In Vivo Models : Dose-response studies in rodents (e.g., tail-flick test for analgesic activity) require pharmacokinetic profiling (plasma half-life via LC-MS/MS).
- Computational Docking : Prioritize targets using homology modeling (Swiss-Model) and validate with SPR (surface plasmon resonance) .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
